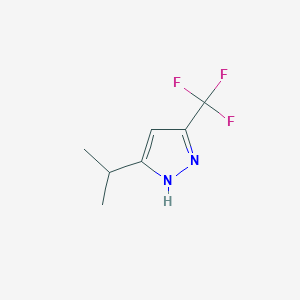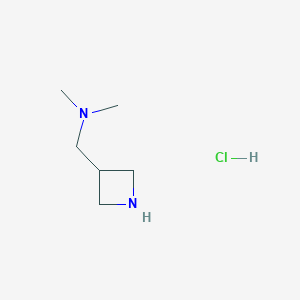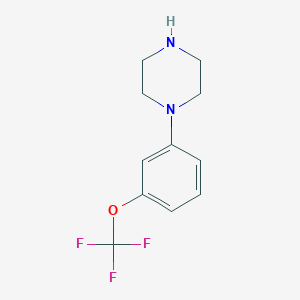
3-(三氟甲基)-5-异丙基-1H-吡唑
描述
3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a trifluoromethyl group and an isopropyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
科学研究应用
3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
Target of Action
Compounds with a trifluoromethyl group are known to exhibit various pharmacological activities .
Mode of Action
One hypothesis suggests that compounds with structural similarity to phenolic compounds, such as 3-trifluoromethyl-4-nitrophenol (tfm), may impair mitochondrial oxidative phosphorylation . Another hypothesis suggests that TFM targets the gill, interfering with gill ion uptake .
Biochemical Pathways
It’s worth noting that the biotransformation of organofluorine compounds by microorganisms has been well-studied .
Pharmacokinetics
It’s known that compounds with a trifluoromethyl group often exhibit unique physicochemical properties, which can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
It’s known that trifluoromethyl group-containing compounds exhibit numerous pharmacological activities .
未来方向
生化分析
Biochemical Properties
3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity and stability of the enzymes and proteins it interacts with .
Cellular Effects
The effects of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in gene expression profiles and metabolic fluxes. These changes can impact various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong hydrogen bonds and influence the electronic properties of the target biomolecules. This can lead to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects are important for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic fluxes and alter the levels of key metabolites. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical activity. For instance, localization to the mitochondria can influence energy production and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a base or a catalyst.
Addition of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalysts and optimized reaction conditions to achieve efficient synthesis.
化学反应分析
Types of Reactions
3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
相似化合物的比较
Similar Compounds
3-(trifluoroMethyl)-1H-pyrazole: Lacks the isopropyl group, resulting in different chemical properties.
5-isopropyl-1H-pyrazole: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole is unique due to the presence of both trifluoromethyl and isopropyl groups, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.
属性
IUPAC Name |
5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2/c1-4(2)5-3-6(12-11-5)7(8,9)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFMPASDBKDTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl [1,4'-bipiperidine]-4-carboxylate hydrochloride](/img/structure/B1322947.png)







